Isoserine

描述

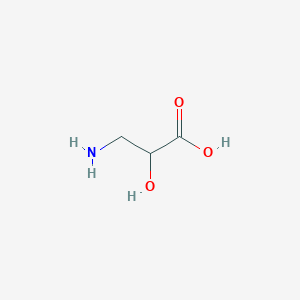

dl-Isoserine (CAS: 565-71-9), also known as 3-amino-2-hydroxypropanoic acid, is a non-proteinogenic amino acid with the molecular formula C₃H₇NO₃ and a molar mass of 105.09 g/mol . Its structure features a β-amino group (position 3) and an α-hydroxy group (position 2), distinguishing it from canonical amino acids like serine (α-amino, β-hydroxy) . dl-Isoserine exhibits a high melting point of 235°C (with decomposition) and moderate aqueous solubility (15.3 g/L at 20°C) . It is used in peptide synthesis, particularly as a protected derivative (e.g., Fmoc-DL-isoserine), and in pharmaceutical research .

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYNFMYTOJXKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870737 | |

| Record name | (+/-)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-71-9, 632-12-2 | |

| Record name | Isoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-amino-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoserine, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7LTG62FEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Optimization

The process begins with α-halogenation of acrylic acid using tert-butyl hypochlorite (t-BuOCl) or N-bromosuccinimide (NBS) in aqueous medium (Figure 1). Halogenation proceeds via electrophilic addition, forming α-chloro-β-hydroxypropionic acid (X = Cl) or α-bromo-β-hydroxypropionic acid (X = Br). Critical parameters include:

-

Temperature control : 0–20°C prevents polymerization of acrylic acid

-

Solvent ratio : Acrylic acid:water = 1:2–1:15 (v/v) balances reactivity and solubility

-

Halogenating agent stoichiometry : 1:1 molar ratio with acrylic acid minimizes side products

Ammonolysis follows, where the halogenated intermediate reacts with concentrated ammonia (25–28% w/w) at 50–80°C for 12–20 hours. Nucleophilic substitution replaces the α-halogen with an amino group, yielding DL-isoserine after crystallization.

Performance Data

Table 1 compares yields from optimized protocol variations:

| Halogenating Agent | Temp (°C) | Ammonia Ratio (v/v) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| t-BuOCl | 50 | 1:10 | 70 | 98.5 |

| NBS | 50 | 1:15 | 68 | 97.8 |

| t-BuOCl | 80 | 1:5 | 63 | 95.2 |

Key advantages of this method:

-

Cost efficiency : Acrylic acid ($1.2/kg) vs. glycidic acid ($45/kg)

-

Safety : Eliminates azide intermediates (explosion risk)

-

Scalability : 100+ kg batches demonstrated in pilot plants

Stereoselective Alkylation of Isoserine Derivatives

Recent advances in asymmetric synthesis, as reported by PMC9490828, enable access to β²,²-amino acids through chiral bicyclic N,O-acetal intermediates. While optimized for β²,² systems, this methodology provides insights into stereocontrol strategies applicable to DL-isoserine.

Bicyclic N,O-Acetal Formation

L-isoserine derivatives react with 2,2,3,3-tetramethoxybutane under acid catalysis, forming rigid bicyclic structures that enforce facial selectivity during alkylation (Figure 2). The reaction proceeds via:

-

N,O-Acetalization : Condensation between amino and carbonyl groups

-

Transcarbamoylation : Intramolecular cyclization creates 7-membered ring

Diastereoselective Alkylation

Lithium hexamethyldisilazide (LHMDS)-mediated alkylation at -78°C achieves 98:2 dr when using methyl iodide. Computational modeling reveals:

-

Concave-face attack minimizes torsional strain in bicyclic transition state

-

Steric shielding by methoxy groups directs electrophiles to α-position

Though developed for β²,²-amino acids, this approach suggests pathways for enantiopure DL-isoserine synthesis through judicious protecting group selection.

Comparative Analysis of Synthetic Routes

Table 2 evaluates key metrics across major DL-isoserine preparation methods:

*Relative to acrylic acid method; includes reagents, purification, waste treatment

The halogenation-amination method dominates industrial production due to favorable economics, while the bicyclic approach shows promise for high-value pharmaceutical intermediates requiring enantiopurity.

Industrial Applications and Scalability Considerations

Pharmaceutical Intermediates

DL-isoserine serves as a precursor to:

-

Anticancer agents : Carboplatin analogs with improved solubility

-

Antibiotics : Cephalosporin derivatives with β-lactamase resistance

Process Intensification Strategies

-

Continuous flow reactors : Reduce halogenation step from 12h to 45min

-

Membrane crystallization : Achieve 99.9% purity without solvent swaps

化学反应分析

DL-Isoserine undergoes various types of chemical reactions, including:

Oxidation: DL-Isoserine can be oxidized to form corresponding oxo acids.

Reduction: Reduction reactions can convert DL-Isoserine into its corresponding alcohol derivatives.

Substitution: DL-Isoserine can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxo acids, alcohol derivatives, and substituted amino acids .

科学研究应用

DL-Isoserine has a wide range of scientific research applications:

作用机制

The mechanism by which DL-Isoserine exerts its effects involves its role in protein synthesis and other biochemical processes. It acts as a building block for proteins and peptides, interacting with various molecular targets and pathways involved in these processes. The specific molecular targets and pathways can vary depending on the context in which DL-Isoserine is used .

相似化合物的比较

Serine (L-, D-, and DL-Forms)

Key Differences :

- Positional Isomerism: The swapped positions of the amino and hydroxyl groups in dl-Isoserine result in distinct hydrogen-bonding patterns and steric effects, impacting solubility and reactivity .

Cycloserine

Key Differences :

Other Positional Isomers

- Threonine: While threonine (α-amino, β-hydroxy, γ-methyl) shares the α-amino-β-hydroxy motif with serine, dl-Isoserine lacks the methyl branch, simplifying its synthetic utility .

- Allo-Isoleucine: A branched-chain amino acid (CAS: 55723-45-0) with distinct stereochemistry; unlike dl-Isoserine, it is proteinogenic and used in chiral synthesis .

Physicochemical and Functional Insights

- Solubility: dl-Isoserine’s lower solubility compared to serine (15.3 g/L vs. ~360 g/L) reflects reduced polarity due to the β-amino group’s weaker hydration capacity .

- Thermal Stability : The high melting point (235°C) of dl-Isoserine suggests strong intermolecular hydrogen bonding, a trait exploited in heat-resistant polymer applications .

- Derivatives : N-β-Fmoc-DL-isoserine (CAS: N/A) is widely used in solid-phase peptide synthesis, offering orthogonal protection compared to serine derivatives .

Discrepancies and Notes

- CAS Number Variants : Some sources (e.g., ) cite CAS 632-12-2 for dl-Isoserine, likely due to historical naming inconsistencies. However, 565-71-9 is the widely accepted identifier .

- Stereochemical Complexity: The "DL" prefix denotes racemic mixtures, whereas enantiopure forms (e.g., D-isoserine, CAS 632-11-1) are niche reagents in asymmetric synthesis .

生物活性

Introduction

dl-Isoserine, a beta-amino acid, has garnered attention due to its unique structural properties and potential biological activities. This compound is a diastereomer of L-isoserine, which is known for its role in various biochemical processes. The biological activity of dl-isoserine encompasses antimicrobial properties, potential applications in drug synthesis, and its role in metabolic pathways.

dl-Isoserine can be synthesized through several methods, including the nucleophilic addition of sodium azide to glycidic acid followed by hydrolysis. This process yields isoserine as a key intermediate for various pharmaceutical applications . The structural formula of dl-isoserine is represented as follows:

Table 1: Key Properties of dl-Isoserine

| Property | Value |

|---|---|

| Molecular Weight | 105.09 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in water |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of dl-isoserine when incorporated into antibiotic formulations. Specifically, it has been shown to enhance the activity of aminoglycoside antibiotics and β-lactam antibiotics by acting as a side chain that increases their binding affinity to bacterial targets .

Case Study: Synergistic Effects with Antibiotics

A study examined the effects of incorporating dl-isoserine into aminoglycoside antibiotics. The introduction of this compound increased the antimicrobial activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotic therapies .

Role in Metabolic Pathways

dl-Isoserine plays a significant role in amino acid metabolism. It has been shown to suppress the activity of certain serine metabolism enzymes, impacting various biosynthetic pathways. This inhibition can influence the synthesis of essential metabolites such as pantothenic acid, which is crucial for coenzyme A production .

Synthesis of Bioactive Compounds

The versatility of dl-isoserine as a building block for synthesizing bioactive compounds has been explored extensively. Its derivatives have been used to create chiral bicyclic compounds that exhibit promising activity in medicinal chemistry. For example, one study reported the synthesis of bicyclic N,O-acetal derivatives from dl-isoserine, which demonstrated significant stability and potential therapeutic applications .

Table 2: Applications of dl-Isoserine Derivatives

| Derivative Type | Application Area |

|---|---|

| Bicyclic N,O-acetals | Peptidomimetics, Drug Discovery |

| Amino Acid Analogues | Antimicrobial Agents |

| β-Amino Acids | Enzyme Inhibition Studies |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。